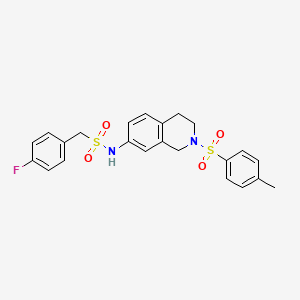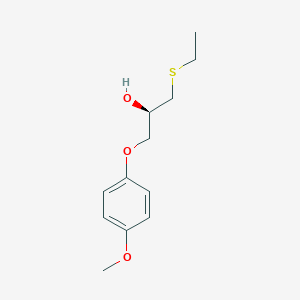
(2R)-1-Ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A study explored the synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propan-2-ol, which showed enhanced antimicrobial activity against bacteria and fungi compared to currently used medical antiseptics. This suggests potential applications of similar compounds in developing new antimicrobial agents (Jafarov et al., 2019).
Adrenolytic Activity
Research on the synthesis of propanolamines with structural resemblances has indicated significant adrenolytic activity, showing potential for therapeutic applications in treating conditions like hypertension and arrhythmias. These compounds were tested for their electrographic, antiarrhythmic, hypotensive, and spasmolytic activities, as well as for α1-, α2-, and β1-adrenoceptor binding affinity (Groszek et al., 2010).
Antimicrobial Additives for Lubricating Oils
Aminomethoxy derivatives based on 1-(3-methylphenoxy)-3-(ethylsulfanyl) propane have been synthesized and tested as antimicrobial additives for lubricating oils. These compounds were effective in suppressing the activity of microorganisms, indicating their utility in enhancing the microbial resistance of lubricating oils (Mammadbayli et al., 2018).
Glycosylation Methodology
Another study presented a general strategy for stereoselective glycosylations using a phenylsulfanyl ethyl moiety, showcasing a novel approach in the synthesis of biologically significant oligosaccharides. This method has implications for the synthesis of complex carbohydrates with potential therapeutic applications (Kim et al., 2005).
Pharmacokinetic Studies
Research into aminopropan-2-ol derivatives with β-adrenolytic activity has developed LC-MS/MS methods for their quantification in pharmacokinetic studies. This work underlines the importance of such compounds in drug development and therapeutic monitoring (Walczak, 2014).
Eigenschaften
IUPAC Name |
(2R)-1-ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-3-16-9-10(13)8-15-12-6-4-11(14-2)5-7-12/h4-7,10,13H,3,8-9H2,1-2H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDYDJVALJUNHQ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(COC1=CC=C(C=C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC[C@@H](COC1=CC=C(C=C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-Ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-ethoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392231.png)
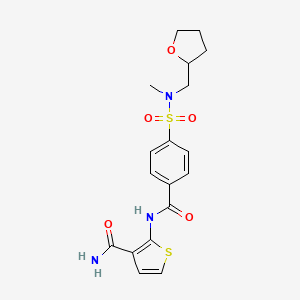
![2-(benzo[d]isoxazol-3-yl)-N-(3-(2-phenylthiazol-4-yl)phenyl)acetamide](/img/structure/B2392235.png)
![Methyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2392236.png)
![(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate](/img/structure/B2392237.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2392238.png)
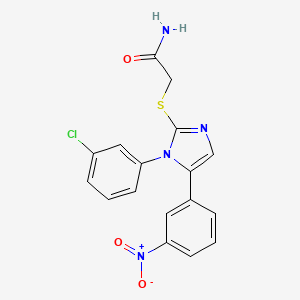
![N-(3,4-dimethoxyphenyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2392244.png)
![N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2392245.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2392248.png)
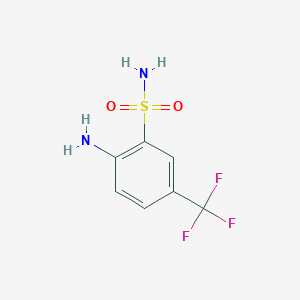
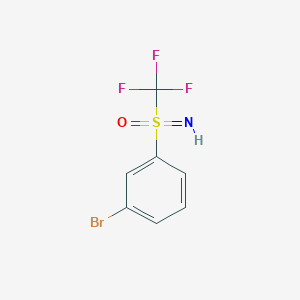
![1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2392253.png)
